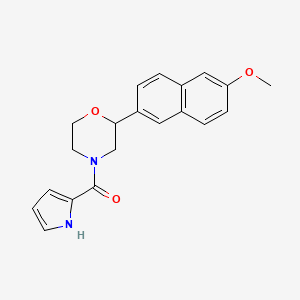![molecular formula C23H15N5O2 B5325260 N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide, also known as BZiPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been found to bind to the proteasome and inhibit its activity, leading to the accumulation of proteins that are toxic to cancer cells. This mechanism of action has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of cellular pathways that promote cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide in lab experiments is its potency and selectivity against cancer cells. This compound has been found to be highly effective in inducing cell death in cancer cells, while having minimal effects on normal cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide. One potential direction is the development of new drug formulations that enhance the solubility and bioavailability of this compound. Another direction is the investigation of the mechanism of action of this compound in more detail, in order to identify new targets for anticancer therapy. Additionally, the potential of this compound as an anti-metastatic agent should be further explored, as this could have significant implications for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide involves the reaction of 5-benzoyl-5H-[1,2,4]triazino[5,6-b]indole and benzoyl chloride in the presence of a base. This method has been reported to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide has been studied for its potential applications in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer therapies.
Propiedades
IUPAC Name |
N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2/c29-21(15-9-3-1-4-10-15)25-23-24-20-19(26-27-23)17-13-7-8-14-18(17)28(20)22(30)16-11-5-2-6-12-16/h1-14H,(H,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOUQNLJTVZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C4=CC=CC=C4N3C(=O)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperazine](/img/structure/B5325205.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)